molecular formula C19H13ClN2O2 B2610137 4-{[5-(3-chlorophenyl)-2-furyl]methyl}-1(2H)-phthalazinone CAS No. 338785-55-0

4-{[5-(3-chlorophenyl)-2-furyl]methyl}-1(2H)-phthalazinone

Cat. No.: B2610137
CAS No.: 338785-55-0
M. Wt: 336.78
InChI Key: QPCBIBMHGMBTEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[5-(3-Chlorophenyl)-2-furyl]methyl}-1(2H)-phthalazinone is a chemical compound designed for research applications, belonging to the phthalazinone class of heterocyclic building blocks. Phthalazinone derivatives have been identified as possessing a broad spectrum of pharmacological activities in scientific research, with recent studies highlighting their significant potential in two key areas: antiviral and anticancer therapeutics . In antiviral research, phthalazinone derivatives have been demonstrated to function as potent inhibitors of the rabies virus (RABV) and other viruses within the Lyssavirus genus and Mononegavirales order . Mechanistic studies indicate that these compounds act directly on the viral replication complex, leading to strong inhibition of infection. In vivo models have shown that treatment with these derivatives can noticeably delay the onset of clinical signs, marking them as promising candidates for the development of antiviral therapies . Concurrently, in oncology research, the phthalazinone scaffold is a recognized privileged structure. Various 4-substituted phthalazinones, such as the approved drug Olaparib, are well-known for their antitumor activity mediated through Poly (ADP-ribose) polymerase (PARP) inhibition . Other derivatives have been explored as aurora kinase and p38 mitogen-activated protein kinase (MAPK) inhibitors, underscoring the versatility of this core structure in targeting multiple pathways in cancer cells . The design of novel phthalazinone hybrids, including those coupled with dithiocarbamate moieties, continues to be a productive strategy in the search for new antiproliferative agents with improved efficacy and selectivity . This product is intended for research purposes only and is not for diagnostic or therapeutic use. For laboratory use only. Not for drug, household, or other uses.

Properties

IUPAC Name

4-[[5-(3-chlorophenyl)furan-2-yl]methyl]-2H-phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN2O2/c20-13-5-3-4-12(10-13)18-9-8-14(24-18)11-17-15-6-1-2-7-16(15)19(23)22-21-17/h1-10H,11H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPCBIBMHGMBTEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NNC2=O)CC3=CC=C(O3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-{[5-(3-chlorophenyl)-2-furyl]methyl}-1(2H)-phthalazinone typically involves multiple steps. One common synthetic route includes the reaction of 3-chlorobenzaldehyde with furfural in the presence of a base to form the intermediate compound. This intermediate is then subjected to cyclization with phthalic anhydride under acidic conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

4-{[5-(3-chlorophenyl)-2-furyl]methyl}-1(2H)-phthalazinone undergoes various chemical reactions, including:

Scientific Research Applications

4-{[5-(3-chlorophenyl)-2-furyl]methyl}-1(2H)-phthalazinone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{[5-(3-chlorophenyl)-2-furyl]methyl}-1(2H)-phthalazinone involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in inhibiting key enzymes involved in disease progression .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Substituent Effects

The pharmacological and physicochemical properties of phthalazinones are heavily influenced by substituents on the core structure. Below is a comparative analysis of key analogs:

Table 1: Structural and Molecular Comparison of Phthalazinone Derivatives
Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Activities References
Target Compound: 4-{[5-(3-Cl-Ph)-2-Furyl]Me}-1(2H)-Phthalazinone 3-Chlorophenyl-furylmethyl at C4 C₁₉H₁₃ClN₂O₂ 348.78 (calc.) N/A (hypothesized antimicrobial) N/A
4-{[5-(2,4-DiCl-Ph)-2-Furyl]Me}-1(2H)-Phthalazinone 2,4-Dichlorophenyl-furylmethyl at C4 C₁₉H₁₂Cl₂N₂O₂ 371.22 Higher halogen content may enhance lipophilicity
Azelastine HCl 4-Chlorophenylmethyl, hexahydroazepine at C2 C₂₂H₂₄ClN₃O·HCl 418.36 Antiallergic, antihistaminic
4-(2-Hydroxy-5-Me-Ph)-2-Ph-1(2H)-Phthalazinone 2-Hydroxy-5-methylphenyl at C4 C₂₁H₁₆N₂O₂ 328.37 Polar hydroxyl group may improve solubility
4-((3-((3-Cl-5-CF₃-Pyridinyl)Oxy)Anilino)Me)-1(2H)-Phthalazinone Pyridinyloxy-anilino at C4 C₂₁H₁₄ClF₃N₄O₂ 458.81 Trifluoromethyl enhances metabolic stability
Key Observations:

Chlorine Position :

  • The 3-chlorophenyl group in the target compound may offer distinct electronic and steric effects compared to 4-chlorophenyl (azelastine) or 2,4-dichlorophenyl derivatives. The meta-substitution could influence receptor binding or metabolic pathways .
  • Azelastine’s 4-chlorophenylmethyl group contributes to its antihistaminic activity by optimizing hydrophobic interactions with H1 receptors .

In contrast, azelastine’s hexahydroazepine ring enhances conformational flexibility for target engagement . The pyridinyloxy-anilino group in ’s compound adds nitrogen-based polarity and trifluoromethyl-induced stability, which are absent in the target .

Biological Activity: Phthalazinones with imidazole or triazole side chains (e.g., ) show antimicrobial activity, suggesting that the target’s furyl group may similarly interact with microbial enzymes . Azelastine’s clinical efficacy highlights the importance of 4-chlorophenyl and azepine moieties in central nervous system penetration, which the target’s substituents may lack .

Physicochemical Properties

  • Molecular Weight and Solubility :

    • The target compound (MW ~348.78) is lighter than ’s derivative (MW 458.81), likely improving aqueous solubility.
    • The 2-hydroxy-5-methylphenyl group in ’s compound enhances polarity, whereas the target’s furyl group may confer moderate hydrophobicity .
  • Melting Points: A related phthalazinone () melts at 195–196°C, suggesting that the target’s melting point could fall within a similar range due to structural similarity .

Biological Activity

The compound 4-{[5-(3-chlorophenyl)-2-furyl]methyl}-1(2H)-phthalazinone is a member of the phthalazine family, which has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article aims to synthesize available research findings on the biological activity of this compound, highlighting its mechanisms of action, efficacy, and potential therapeutic implications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C16H13ClN2O
  • Molecular Weight : 284.74 g/mol
  • CAS Number : [insert CAS number if available]

Research indicates that compounds containing the phthalazine core, including this compound, may exert their biological effects through various mechanisms:

  • Inhibition of TGFβ Signaling : A study identified phthalazine derivatives that inhibit the TGFβ pathway via non-receptor kinase mechanisms. Specifically, compounds were screened for their ability to impair TGFβ-Smad signaling without directly inhibiting TGFβRI kinase activity. The most promising derivatives exhibited moderate potency and selectivity with IC50 values in the low micromolar range (e.g., 0.11 ± 0.02 µM) and minimal cytotoxicity up to 12 µM .

In Vitro Studies

In vitro studies have demonstrated that phthalazine derivatives can effectively reduce cell viability in cancer cell lines while exhibiting low cytotoxicity towards non-cancerous cells. For example:

  • Cell Lines Tested : HEK293, A-431, Bcap-37
  • IC50 Values : The compound showed varying degrees of inhibition across different cell lines, with selectivity indices indicating a favorable therapeutic window.
CompoundCell LineIC50 (µM)Selectivity Index
10pHEK2930.11 ± 0.02112
10gA-4311.97 ± 0.215.71
10nBcap-3720.10 ± 0.732.46

Case Studies

A notable case study involved the use of a phthalazine derivative in a preclinical model of cancer, where it was found to significantly reduce tumor growth in xenograft models while maintaining a safety profile indicative of low systemic toxicity .

Pharmacological Profiles

The pharmacological profiles of phthalazine derivatives suggest potential applications in various therapeutic areas:

  • Anti-cancer Activity : Targeting pathways involved in tumor growth and metastasis.
  • Anti-inflammatory Effects : Modulating immune responses through TGFβ inhibition.
  • Neuroprotective Properties : Emerging evidence suggests potential benefits in neurodegenerative conditions.

Q & A

Q. What are the key physicochemical properties of 4-{[5-(3-chlorophenyl)-2-furyl]methyl}-1(2H)-phthalazinone, and how are they determined experimentally?

The compound's physicochemical properties include a melting point of 147–148°C (determined via differential scanning calorimetry) and a predicted boiling point of 419.7±47.0°C (calculated using quantitative structure-property relationship models). Its polar surface area (PSA) is 32.67 Ų, which influences solubility and permeability. Experimental characterization typically involves:

  • Melting point analysis (DSC or capillary methods) .
  • Chromatographic purity validation (HPLC or GC-MS) to confirm structural integrity.
  • Density and pKa prediction using computational tools like ACD/Labs or ChemAxon .

Q. What are the common synthetic routes for preparing this compound, and what analytical techniques validate its purity?

Synthesis often involves multi-step coupling reactions , such as:

  • Formation of the phthalazinone core via cyclization of substituted anthranilic acid derivatives.
  • Introduction of the 3-chlorophenyl-furylmethyl substituent using nucleophilic substitution or Friedel-Crafts alkylation.
  • Final purification via recrystallization (e.g., ethanol or ethyl acetate) .
    Validation methods :
  • NMR spectroscopy (1H/13C) to confirm substituent positions.
  • Mass spectrometry (HRMS) for molecular weight verification (e.g., exact mass 270.05613 g/mol) .
  • HPLC with UV detection to assess purity (>95%) .

Q. How is the phthalazinone core structure characterized using spectroscopic methods?

Key techniques include:

  • 1H NMR : Peaks at δ 7.5–8.5 ppm for aromatic protons of the phthalazinone ring.
  • 13C NMR : Carbonyl signals at ~160 ppm (C=O of the phthalazinone).
  • IR spectroscopy : Stretching vibrations at 1680–1700 cm⁻¹ for the lactam carbonyl group.
  • X-ray crystallography (if crystalline) to resolve stereoelectronic effects .

Advanced Research Questions

Q. How can computational modeling guide the optimization of derivatives for enhanced pharmacological activity?

Methodology includes:

  • Molecular docking (e.g., AutoDock Vina) to predict binding affinity to targets like thromboxane A2 (TXA2) synthetase .
  • QSAR studies correlating substituent hydrophobicity (logP) with bronchodilatory activity, as polar groups at the 2-position reduce efficacy .
  • MD simulations to assess stability of ligand-target complexes under physiological conditions .

Q. What strategies address low yields in multi-step syntheses of phthalazinone derivatives with heteroaromatic substituents?

Optimization approaches:

  • Stepwise temperature control : Heating intermediates (e.g., oxadiazole precursors) at 80–100°C in POCl3/PCl5 mixtures to enhance cyclization efficiency .
  • Catalyst screening : Use of Lewis acids (e.g., ZnCl2) to accelerate furylmethyl coupling reactions.
  • In-line purification : Employing flash chromatography after each step to isolate intermediates and minimize side products .

Q. How do structural modifications at the 4-position of the phthalazinone ring influence dual pharmacological activities?

Critical findings:

  • Heteroaromatic substituents (e.g., 3-pyridyl or 5-thiazolyl) enhance TXA2 inhibition by forming π-π interactions with the enzyme’s active site.
  • Hydrophobic alkyl chains (e.g., 2-ethyl groups) improve bronchodilation by increasing membrane permeability.
  • Polar groups (e.g., -OH or -NH2) at the 2-position reduce bronchodilatory efficacy due to decreased lipophilicity .

Q. What experimental approaches resolve contradictory bioactivity data between in vitro and in vivo studies?

Strategies include:

  • Pharmacokinetic profiling : Measuring plasma half-life and metabolic stability (e.g., cytochrome P450 assays) to explain reduced in vivo efficacy.
  • Metabolite identification : Using LC-MS/MS to detect active/inactive derivatives formed in vivo.
  • Dose-response recalibration : Adjusting in vitro assay conditions (e.g., serum protein content) to better mimic physiological environments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.